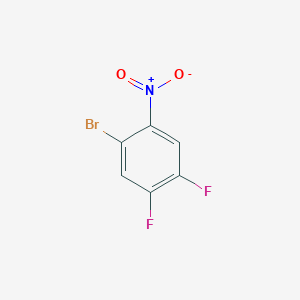

1-Bromo-4,5-difluoro-2-nitrobenzene

Vue d'ensemble

Description

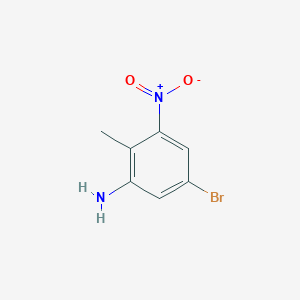

The compound 1-Bromo-4,5-difluoro-2-nitrobenzene is a halogenated nitroaromatic compound, which is a class of compounds that have found applications in various fields such as medicinal chemistry, organic dyes, and organic electroluminescent materials. The presence of bromo, fluoro, and nitro substituents on the benzene ring can significantly alter the chemical and physical properties of the compound, making it a valuable intermediate in organic synthesis.

Synthesis Analysis

The synthesis of halogenated nitrobenzene derivatives typically involves the nitration of halogenated benzenes. For instance, 1-Bromo-2,4-dinitrobenzene, a related compound, was synthesized from bromobenzene by nitration in water, achieving a high yield of 94.8% and a product purity greater than 99.0% . This suggests that a similar approach could be employed for the synthesis of 1-Bromo-4,5-difluoro-2-nitrobenzene, with the appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of halogenated nitrobenzenes is characterized by the electron-withdrawing effects of the nitro and halogen groups. These effects can influence the reactivity of the compound and its interaction with other chemical species. For example, the steric hindrance and electronic properties of a tetrafluorobenzene derivative were investigated, revealing unusually large bond angles around the phosphorus atoms and reflecting the crowded structure of the molecule . This information can be extrapolated to understand the structural aspects of 1-Bromo-4,5-difluoro-2-nitrobenzene, which may also exhibit unique structural characteristics due to its substituents.

Chemical Reactions Analysis

The chemical reactivity of halogenated nitrobenzenes is significantly influenced by their substituents. The electrochemical reduction of 1-bromo-4-nitrobenzene, a compound similar to the one of interest, was studied and found to proceed via an EC type mechanism, leading to the formation of arylzinc products . Additionally, the radical anions of 1-bromo-4-nitrobenzene were shown to be reactive in an ionic liquid, undergoing a DISP type mechanism, which contrasts with their behavior in conventional solvents . These studies highlight the potential for diverse reactivity patterns for 1-Bromo-4,5-difluoro-2-nitrobenzene under different conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Bromo-4,5-difluoro-2-nitrobenzene can be inferred from studies on related compounds. The presence of fluorine atoms is known to increase the stability of the aromatic ring towards electrophilic substitution reactions due to the strong electron-withdrawing effect. Nitration reactions of polyfluoro-benzenes have been successfully carried out, indicating that the introduction of a nitro group in such compounds is feasible and can be achieved in high yields . The electrochemical properties of halogenated nitrobenzenes are also of interest, as they can exhibit amphoteric redox behavior, which could be relevant for the development of organic electronic materials .

Applications De Recherche Scientifique

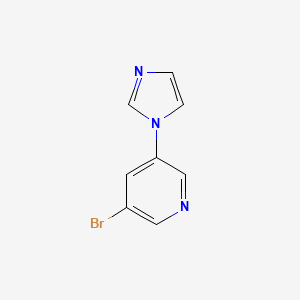

Reactivity in Ionic Liquids

1-Bromo-4,5-difluoro-2-nitrobenzene demonstrates unique reactivity in room temperature ionic liquids. Unlike in conventional non-aqueous solvents, radical anions of this compound, including similar derivatives like 1-bromo-4-nitrobenzene, show a different behavior in ionic liquids. This reactivity is evident from voltammetric measurements, revealing a DISP type mechanism leading to the formation of bromide ions and nitrobenzene radical anions. This phenomenon suggests that ionic solvents might stabilize the charged products, offering insights into the solvent's role in promoting reactivity (Ernst et al., 2013).

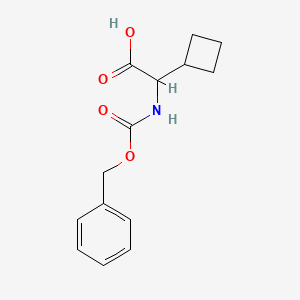

Application in Bromination Processes

The compound has been utilized in bromination processes. For instance, Ba(BrF4)2 has been used as a highly active brominating agent for nitrobenzene, yielding pure products like 3-bromo-nitrotoluene. This highlights the compound's role in typical electrophilic bromination of aromatic compounds with various substituents, achieved without requiring catalysts or harsh conditions (Sobolev et al., 2014).

Role in Polymer Solar Cells

The compound has been incorporated into the active layer of polymer solar cells (PSCs) as a fluorescent inhibitor. The introduction of 1-Bromo-4-Nitrobenzene to the P3HT/PCBM active layer significantly improved the device performance of PSCs. The improvement is attributed to reduced excitonic recombination and enhanced excitonic dissociation at the donor-acceptor interface. This incorporation formed electron transfer complexes, leading to a significant boost in power conversion efficiency, evidencing the compound's potential in optimizing solar cell performance (Fu et al., 2015).

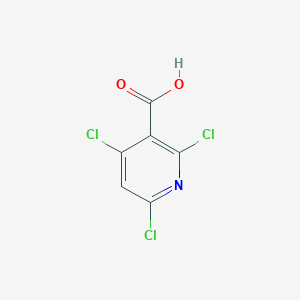

Interactions in Solid Phase

The compound's structure has been explored to understand intermolecular interactions in solid phases. Quantum chemical investigations on crystalline derivatives like 1-bromo-2,3,5,6-tetrafluoro-nitrobenzene revealed insights into halogen-halogen and halogen bonding interactions. The study focused on interactions involving fluorine, bromine, and oxygen atoms, providing valuable data on the nature of these interactions and their implications for crystal structures and biological systems (Esrafili & Solimannejad, 2013).

Electrosynthesis and Arylzinc Compounds

Electrochemical reduction of similar compounds, like 1-bromo-4-nitrobenzene, has been studied for the synthesis of arylzinc compounds. This reduction in ionic liquids demonstrated the formation of radical anions and subsequent reaction with zinc electrodes to form arylzinc products. The method serves as a proof-of-concept for generating functionalized arylzinc species, indicating potential routes for novel syntheses (Ernst et al., 2014).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-bromo-4,5-difluoro-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrF2NO2/c7-3-1-4(8)5(9)2-6(3)10(11)12/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWPUJVOSEQMMQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)F)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrF2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70598222 | |

| Record name | 1-Bromo-4,5-difluoro-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70598222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

321-17-5 | |

| Record name | 1-Bromo-4,5-difluoro-2-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=321-17-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-4,5-difluoro-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70598222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

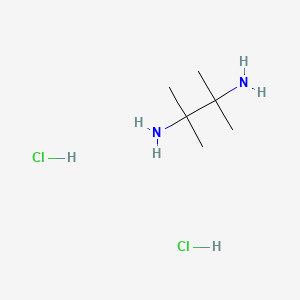

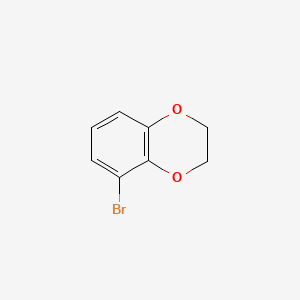

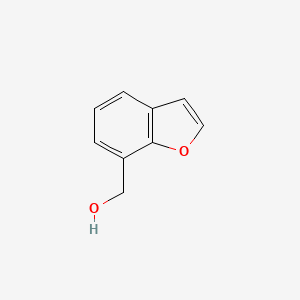

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(3,4-Dimethoxyphenyl)sulfanyl]propanoic acid](/img/structure/B1288191.png)

![2-Bromo-5-chlorobenzo[d]thiazole](/img/structure/B1288203.png)

![2-broMo-6-Methyl-1H-benzo[d]iMidazole](/img/structure/B1288204.png)

![3-Azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B1288235.png)